Besipirdine hydrochloride

Descripción general

Descripción

El hidrocloruro de besipirdina es un análogo de la 4-aminopiridina sustituido por indol. Inicialmente se desarrolló como un fármaco nootrópico para el tratamiento de la enfermedad de Alzheimer. El compuesto ha mostrado potencial para mejorar la neurotransmisión colinérgica y adrenérgica en el sistema nervioso central .

Métodos De Preparación

La síntesis del hidrocloruro de besipirdina implica la reacción de la N-propil-N-(4-piridinil)-1H-indol-1-amina con ácido clorhídrico. El proceso normalmente incluye los siguientes pasos:

Formación del anillo indol: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Reacción de sustitución: El anillo indol se sustituye entonces con una porción de piridina.

Formación de clorhidrato: El paso final implica la reacción con ácido clorhídrico para formar hidrocloruro de besipirdina.

Análisis De Reacciones Químicas

El hidrocloruro de besipirdina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar diferentes derivados reducidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Besipirdine hydrochloride (HP749) is characterized by its ability to enhance cholinergic and adrenergic neurotransmission. It achieves this by blocking M-channels and voltage-gated K channels, which leads to increased neuronal excitation. Additionally, it antagonizes the noradrenergic α2 receptor, promoting norepinephrine release from cortical tissues. The compound does not open sodium channels, suggesting that its effects on norepinephrine release may be independent of calcium ions .

Alzheimer's Disease

Overview : Besipirdine was initially investigated as a treatment for obsessive-compulsive disorder but was later repurposed for Alzheimer's disease due to its cholinergic and adrenergic activity. It aims to address the dual deficits in cholinergic and adrenergic systems observed in AD patients .

Clinical Trials :

- Phase II Studies : Multiple studies have evaluated the safety and efficacy of besipirdine in AD patients. A notable trial involved 275 participants receiving doses of 5 mg or 20 mg twice daily over three months. Results indicated improvements in cognitive function with manageable side effects .

- Safety Profile : Common adverse events included bradycardia and postural hypotension. The maximum tolerated dose (MTD) identified was 50 mg twice daily .

Overactive Bladder (OAB)

Besipirdine is also being explored for the treatment of overactive bladder. Preliminary studies suggest that it may enhance bladder capacity and reduce micturition frequency more effectively than existing treatments like duloxetine .

Pharmacokinetics

The pharmacokinetics of besipirdine have been studied extensively. After oral administration, its elimination half-life (t) ranges from approximately 3 to 7 hours in humans, depending on the dose. The compound is primarily cleared through renal pathways, with only a small fraction excreted unchanged .

Efficacy in Alzheimer's Disease

A study published in the Alzheimer's Journal highlighted the efficacy of besipirdine in improving cognitive function among AD patients after three months of treatment. The study noted that withdrawal from besipirdine led to reversible cognitive effects, indicating that while it may not provide neuroprotection, it can significantly alleviate symptoms during treatment .

Cardiovascular Effects

Research has also focused on the cardiovascular implications of besipirdine use. A study assessing its alpha-adrenergic activity found that while it can enhance norepinephrine release, it also poses risks such as bradycardia and potential arrhythmias at higher doses .

Summary Table of Clinical Applications

| Application | Clinical Phase | Key Findings |

|---|---|---|

| Alzheimer's Disease | Phase II | Improved cognitive function; manageable side effects |

| Overactive Bladder | Phase III | Greater potency than duloxetine; ongoing trials |

Mecanismo De Acción

El hidrocloruro de besipirdina mejora la neurotransmisión colinérgica y adrenérgica en el sistema nervioso central. Tiene una alta afinidad por los receptores α2-adrenérgicos y modula la neurotransmisión colinérgica a través de mecanismos no especificados. El compuesto aumenta la liberación de acetilcolina al bloquear los canales M y los canales de potasio activados por voltaje, lo que lleva a una mayor excitación neuronal .

Comparación Con Compuestos Similares

El hidrocloruro de besipirdina es similar a otros análogos de la 4-aminopiridina sustituidos por indol. Es único en su doble acción tanto en los sistemas colinérgicos como adrenérgicos. Compuestos similares incluyen:

4-Aminopiridina: Utilizada principalmente como bloqueadora de los canales de potasio.

Buspirona: Un agente ansiolítico con un mecanismo de acción diferente.

Piridoxina: Un análogo de la vitamina B6 con diferentes funciones biológicas.

Actividad Biológica

Besipirdine hydrochloride, also known as HP749, is an indole-substituted analog of 4-aminopyridine that has been investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and overactive bladder (OAB). This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant clinical findings.

Besipirdine primarily enhances cholinergic and adrenergic neurotransmission in the central nervous system. Its mechanisms include:

- Cholinergic Enhancement : By blocking M-channels and voltage-gated K channels, besipirdine increases the release of acetylcholine, leading to enhanced neuronal excitation. This action is significant in addressing cognitive deficits associated with Alzheimer's disease .

- Adrenergic Modulation : Besipirdine has a high affinity for α2-adrenergic receptors and inhibits norepinephrine uptake, which can increase norepinephrine release in the brain. This dual action on both cholinergic and adrenergic systems is hypothesized to be beneficial for cognitive functions impaired in AD .

Pharmacological Profile

The pharmacokinetics of besipirdine reveal important characteristics relevant to its biological activity:

- Absorption and Metabolism : Following oral administration, besipirdine exhibits a half-life (t) of approximately 3 hours in humans. Its metabolite, P86-7480, has a longer half-life of 5.5–7 hours .

- Effects on Blood Pressure : Besipirdine has been shown to exert peripheral hypertensive effects primarily through its metabolite P7480, indicating potential cardiovascular implications .

Alzheimer's Disease

Besipirdine was initially developed to address cognitive deficits in Alzheimer's patients by targeting both cholinergic and adrenergic systems. Clinical trials have demonstrated that:

- In Phase II studies, doses of 5 mg or 20 mg twice daily improved cognitive functions compared to placebo .

- The drug's ability to enhance both neurotransmitter systems suggests it may provide a more comprehensive approach than traditional acetylcholinesterase inhibitors alone.

Overactive Bladder

Recent investigations have shifted focus toward the treatment of overactive bladder. Besipirdine has shown promise in:

- Increasing bladder capacity and intercontraction intervals more effectively than duloxetine in isolated studies .

- Currently undergoing Phase III clinical trials, besipirdine's efficacy in managing OAB symptoms is being closely monitored.

Research Findings Summary Table

Propiedades

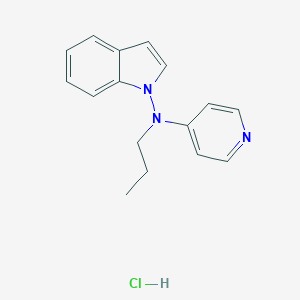

IUPAC Name |

N-propyl-N-pyridin-4-ylindol-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19;/h3-11,13H,2,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFVWDHZXAGROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156811 | |

| Record name | Besipirdine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130953-69-4 | |

| Record name | Besipirdine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130953694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besipirdine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIPIRDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2541WG0P2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.